Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. It exhibits high binding affinity (IC50 of 6.6 nM) and functional cAMP activity (IC50 of 15.7 nM). MK-0893 effectively blunts glucagon-induced glucose elevation in humanized GCGR mice and rhesus monkeys. It also demonstrated efficacy in lowering ambient glucose levels in both acute and chronic mouse models, including hGCGR ob/ob mice and hGCGR mice on a high-fat diet.
Compound Description: CCT196969 is a panRAF inhibitor that targets all isoforms of RAF kinases. It has limited brain distribution in mice, which is enhanced in transgenic mice lacking P-glycoprotein and breast cancer resistance protein efflux transporters.
Compound Description: LY3009120 is another panRAF inhibitor that targets all isoforms of RAF kinases. It is a substrate for the breast cancer resistance protein efflux transporter and shows limited brain distribution. Despite its restricted brain access, LY3009120 exhibits superior in vitro efficacy against patient-derived melanoma cell lines compared with CCT196969.
Relevance: While LY3009120 does not directly share the pyrazole core with (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, it belongs to the same pharmacological class of panRAF inhibitors. This shared biological target and potential for similar therapeutic applications establish a connection based on their intended function despite differing structures.
Compound Description: MLN2480 is a panRAF inhibitor, similar to CCT196969 and LY3009120. Unlike CCT196969, it is a substrate for the breast cancer resistance protein efflux transporter. Interestingly, MLN2480 exhibits higher brain distribution compared to LY3009120 but demonstrates lower in vitro efficacy against patient-derived melanoma cell lines.
Relevance: MLN2480, like LY3009120, is grouped within the panRAF inhibitor class alongside (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, even though their structures are distinct. The shared pharmacological target and potential for similar therapeutic applications connect these compounds despite their structural differences.
Compound Description: This compound features a 4,5-dihydro-1H-pyrazol-1-yl group linked to a 1,3-benzothiazole moiety.
Relevance: This compound, like (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, contains a pyrazole ring. The presence of this shared heterocycle, despite differences in the saturation level of the pyrazole ring and the overall structure, classifies these compounds as structurally related.
Compound Description: This compound features two quinoline rings connected by a 4,5-dihydro-1H-pyrazol-3-yl group.
Relevance: This compound, like (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, incorporates a pyrazole ring in its structure. Although the pyrazole rings differ in saturation and substitution patterns, the shared presence of this heterocycle makes these compounds structurally related.
4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol
Compound Description: This compound is a CFTR (cystic fibrosis transmembrane conductance regulator) channel activator. It has been shown to augment cAMP-stimulated currents in cells expressing the Delta F508 CFTR mutant, indicating its potential in improving the function of this misfolded protein.
Relevance: 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol shares the 1H-pyrazol-yl core with (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol. Both compounds also have a substituted phenyl group at the 5 position of the pyrazole ring, although the target compound features a more complex 3-(6-methoxy-3-pyridazinyl)phenyl group at the 3 position. The shared core structure and similar substitution patterns make these compounds structurally related.
Compound Description: This is a series of compounds (5a-1) featuring a pyrazoline ring linked to a dihydro-1H-pyrazol-1-yl group. These compounds have been synthesized and characterized for their potential antibacterial activities against both Gram-positive and Gram-negative bacteria.
Relevance: The compounds in series 5a-1, similar to (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, contain a pyrazole ring. Despite differences in saturation and substitution patterns, the presence of this common heterocycle suggests a structural relationship.
Compound Description: PF-06795071 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. It displays high potency (IC50 = 2.3 nM) and excellent selectivity toward MAGL over other serine hydrolases, including KIAA1363, ABHD6, and ABHD12. PF-06795071 has been radiolabeled with fluorine-18 and demonstrated promising results in preclinical PET imaging studies.
Relevance: PF-06795071 shares the 1H-pyrazol-yl core structure with (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol. Both compounds feature a substituted phenyl ring at the 1-position of the pyrazole ring, although the target compound lacks a fluorine substituent on its phenyl ring. Despite these minor differences, the common pyrazole core and the presence of a substituted phenyl group at the 1-position make these compounds structurally related.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.